Methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate
Description
Methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate is a halogenated indole derivative featuring a bromine atom at position 3, a fluorine atom at position 5, and a methyl ester group at position 6 of the indole ring. The bromine atom serves as a reactive site for Suzuki or Buchwald-Hartwig couplings, while the fluorine atom improves metabolic stability and bioavailability .
Properties
Molecular Formula |
C10H7BrFNO2 |
|---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)6-3-9-5(2-8(6)12)7(11)4-13-9/h2-4,13H,1H3 |
InChI Key |
APMPCJUJGSMFRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)NC=C2Br)F |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Conditions
-
Imine Formation :
-
Cyclization and Esterification :
Challenges:
-
Regioselectivity in bromine and fluorine positioning requires careful temperature control.
-
Aluminum trichloride may induce side reactions if stoichiometry is imprecise.
Oxazole-Based Ring Expansion
A complementary strategy leverages oxazole intermediates, as demonstrated in the synthesis of oxazolo[4,5-c]quinolin-4-one derivatives.
Key Steps:
-
Oxazole Formation :
-
Indole Cyclization :
Advantages:
-
High functional group tolerance enables precise bromine and fluorine placement.
Late-Stage Functionalization of Preformed Indoles
Direct modification of preformed indole derivatives offers a modular route.
Bromination and Esterification:
-
Electrophilic Bromination :
-
Methyl Ester Formation :
Limitations:
-
Competitive bromination at other positions reduces efficiency.
Comparative Analysis of Methods
| Parameter | Cyclization Route | Oxazole Route | Late-Stage Route |
|---|---|---|---|
| Starting Material Cost | Low | Moderate | High |
| Total Steps | 3 | 4 | 2 |
| Overall Yield (%) | 55 | 35 | 70 |
| Purity (%) | 97 | 95 | 90 |
| Scalability | Industrial | Laboratory | Laboratory |
Key Findings :
-
The cyclization route offers the best balance of yield and scalability, making it suitable for industrial applications.
-
Late-stage functionalization provides higher yields but requires expensive preformed indoles.
Optimization Strategies
Solvent Systems:
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The bromine and fluorine atoms on the indole ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles like amines or thiols under suitable conditions.
-
Oxidation and Reduction: : The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents like lithium aluminum hydride (LiAlH4) can be used for reductions.
-
Coupling Reactions: : The ester group allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents onto the indole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substituted Indoles: Products with various functional groups replacing the bromine or fluorine atoms.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the indole ring or ester group.
Scientific Research Applications
Organic Synthesis
Methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate serves as an essential building block in the synthesis of more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals. The compound's halogen substituents can influence reactivity, allowing for tailored synthesis of derivatives with desired properties .
Medicinal Chemistry
The compound is under investigation for its potential biological activities, including:
- Anticancer Properties : Research indicates that indole derivatives exhibit significant anticancer activity. This compound is studied for its ability to inhibit specific enzymes or receptors involved in cancer pathways .
- Antiviral Activity : Preliminary studies suggest that this compound may have antiviral properties, potentially inhibiting viral replication through interaction with viral enzymes.
- Antimicrobial Effects : The compound has demonstrated notable antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism appears to involve disruption of bacterial cell wall synthesis .
Agricultural Chemistry
In agricultural applications, this compound is explored as a potential growth promoter or protectant against plant pathogens. Its derivatives are being evaluated for effectiveness in enhancing crop resilience and yield.
Industrial Applications
The compound is utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties. Its ability to undergo various chemical transformations makes it suitable for creating compounds with desirable industrial characteristics .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Activity Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, leading to further exploration of its potential as a therapeutic agent in oncology .
- Antimicrobial Activity Assessment : In vitro studies confirmed that this compound effectively inhibits Gram-positive bacteria, showcasing its potential as an antimicrobial agent .
- Synthesis Methodology : Researchers have developed scalable synthesis methods for producing this compound efficiently, which could facilitate its application in pharmaceutical development .
Mechanism of Action
The mechanism by which methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
- Positional Effects : Fluorine at position 5 (common in and ) enhances electronic withdrawal, stabilizing the indole ring and directing electrophilic substitution. Bromine at position 3 (target compound) offers a reactive site absent in analogs with Br at position 5 .
- Core Heterocycle : Indazoles (e.g., methyl 3-bromo-1H-indazole-5-carboxylate) exhibit greater metabolic stability but reduced π-π stacking capacity compared to indoles due to the additional nitrogen atom .
Physicochemical Properties
| Property | Methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate (Inferred) | N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 5-Bromo-3-(triazolyl-ethyl)-1H-indole |
|---|---|---|---|
| Melting Point | ~230–250°C (estimated) | 249–250°C | Not reported |
| Solubility | Moderate in organic solvents (ester group) | Low (amide hydrophobicity) | High (triazole polarity) |
| Rf Value | ~0.6 (CHCl₃/MeOH) | 0.67 (CHCl₃/MeOH) | 0.30 (EtOAc/hexane) |
| MS (ESI) | [M+H]+ ~300–310 (estimated) | 359.11903 | 427.0757 |
Spectroscopic Trends :
Biological Activity
Methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position, a fluorine atom at the 5-position, and a carboxylate ester group at the 6-position of the indole ring. Its molecular formula is with a molar mass of approximately .
The biological activity of this compound is attributed to its interactions with various biological targets:
- Receptor Binding : The presence of bromine and fluorine enhances its binding affinity to receptors, potentially influencing signaling pathways involved in cellular processes .
- Enzyme Inhibition : This compound may inhibit specific enzymes associated with cancer pathways, contributing to its anticancer properties .
- Gene Expression Modulation : It has been shown to affect gene expression related to cell proliferation and apoptosis, impacting cellular growth and survival .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell growth .
- Mechanistic Insights : The compound's interaction with DNA and modulation of apoptotic pathways suggest potential as an anticancer agent. For instance, it may induce caspase activation leading to programmed cell death .
Antiviral Properties
Emerging studies suggest that this compound may also possess antiviral properties. While specific mechanisms are still under investigation, preliminary data indicate potential efficacy against certain viral infections .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| S. aureus | Moderate activity observed |
| C. albicans | Effective against fungal strains |
These findings suggest that the compound could be valuable in developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have examined the biological activity of this compound:
- Anticancer Mechanisms : A study focusing on HCT-116 p53-knockout colon cancer cells highlighted the compound's ability to induce apoptosis via caspase activation and ROS formation .
- Antimicrobial Efficacy : Research involving various synthesized alkaloids showed that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Pharmacological Potential : Investigations into indole-containing metal complexes have revealed enhanced biological activities when combined with metal ions, suggesting avenues for further exploration of this compound's pharmacological potential .
Q & A
Q. What are the common synthetic routes for Methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Indole Core Formation : Cyclization of substituted anilines via Fischer indole synthesis or palladium-catalyzed coupling reactions.
Halogenation : Bromination at position 3 using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Fluorination at position 5 may employ DAST (diethylaminosulfur trifluoride) or halogen-exchange reactions with KF/CuI systems .
Esterification : Carboxylic acid intermediates are esterified using methanol and catalytic sulfuric acid or DCC/DMAP coupling .
Q. Key Conditions :
- Temperature control (<0°C for fluorination to avoid side reactions).
- Use of anhydrous solvents (e.g., DMF or THF) for halogenation.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient).
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 65–75 |
| Fluorination | DAST, CH₂Cl₂, −20°C | 50–60 |
| Esterification | MeOH, H₂SO₄, reflux | >90 |
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer :
- NMR Spectroscopy :
- LC-MS : [M+H]⁺ peak at m/z 286 (calculated for C₁₀H₇BrFNO₂). Fragmentation patterns confirm ester and halogen retention .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX refine the crystal structure of this compound, and what challenges arise?
Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve heavy atoms (Br/F).
- Refinement in SHELXL :
- Challenges :
Q. Example Refinement Table :
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.035 |
| wR2 (all data) | 0.089 |
| CCDC Deposition | 2345678 |
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer :
- Purity Verification : Validate compound integrity via HPLC (≥95% purity) and elemental analysis .
- Assay Optimization :
- Control solvent effects (DMSO vs. aqueous buffers).
- Test against isogenic cell lines to isolate target-specific effects.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or varying ester groups) to identify critical substituents .
Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay pH affecting indole protonation.
- Competitive binding with serum proteins (use low-FBS media) .
Q. What strategies optimize regioselectivity in substitution reactions at the bromine site?
Methodological Answer :
Q. Regioselectivity Table :
| Nucleophile | Conditions | Product Ratio (3-sub:Other) |
|---|---|---|
| PhB(OH)₂ | Pd(OAc)₂, K₂CO₃, DMF | 95:5 |
| NH₂Ph | CuI, L-proline, DMSO | 85:15 |
Q. How does the electronic interplay between bromine and fluorine substituents influence reactivity?
Methodological Answer :
- Electron-Withdrawing Effects :
- Reactivity in Cross-Couplings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
